2-Quinoxalinecarboxylic acid, 6-methoxy-

Description

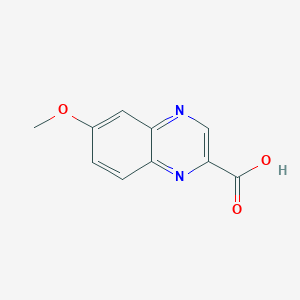

6-Methoxy-2-quinoxalinecarboxylic acid is a heterocyclic compound derived from quinoxaline, featuring a carboxylic acid group at position 2 and a methoxy (-OCH₃) substituent at position 5. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and kinase-inhibiting properties .

Properties

IUPAC Name |

6-methoxyquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-6-2-3-7-8(4-6)11-5-9(12-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFSCZHVLURJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(N=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarboxylic acid, 6-methoxy- typically involves the following steps:

Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of 2-Quinoxalinecarboxylic acid, 6-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarboxylic acid, 6-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of quinoxalinecarboxylic acids exhibit potent antitumor properties. For instance, certain compounds derived from 2-quinoxalinecarboxylic acid, including those with methoxy substitutions, have shown promising results against various cancer cell lines. A notable study reported that specific derivatives displayed IC50 values in the low micromolar range, indicating strong cytotoxicity against liver carcinoma cells .

Neuropharmacological Effects

Research has demonstrated that quinoxaline derivatives can act as P-glycoprotein inhibitors, which are crucial in drug resistance mechanisms in cancer therapy. Compounds derived from 2-quinoxalinecarboxylic acid have been evaluated for their neuropharmacological effects, showing potential as anxiolytics and anticonvulsants . The structure-activity relationship (SAR) studies suggest that modifications at the 6-position enhance biological activity.

Dye Intermediates

The compound serves as an intermediate in the synthesis of polyazo dyes. The synthesis process involves the reaction of 2-quinoxalinecarboxylic acid with various amines to produce colored compounds used in textiles and other applications. The high yield and stability of these dyes make them suitable for commercial use .

Coordination Chemistry

In coordination chemistry, 2-quinoxalinecarboxylic acid acts as a ligand for metal complexes. Studies have shown that complexes formed with zinc ions exhibit unique fluorescence properties, making them candidates for applications in sensors and photonic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₈N₂O₃ (assuming the parent structure C₉H₆N₂O₂ with a methoxy addition).

- Functional Groups : Carboxylic acid (position 2), methoxy (position 6).

- Applications: Potential roles in antibiotic design (e.g., analogs of DNA-binding triostin A) and enzyme inhibition .

Comparison with Structurally Similar Compounds

2-Quinoxalinecarboxylic Acid (Parent Compound)

3-Hydroxy-2-Quinoxalinecarboxylic Acid

- Structure : Hydroxy (-OH) substituent at position 3.

- Molecular Weight : 190.16 g/mol .

- Reactivity : The hydroxy group increases polarity and may participate in hydrogen bonding, differing from the electron-donating methoxy group in the 6-methoxy analog.

- Applications : Less studied for bioactivity but relevant in synthetic intermediates .

Ethyl 3-Phenyl-2-Quinoxalinecarboxylate

6-Methoxy-2-Methylquinoline-4-Carboxylic Acid

- Structure: Quinoline core (vs. quinoxaline) with methoxy and methyl groups.

- Molecular Weight : 217.22 g/mol .

- Key Difference: The quinoline scaffold has one nitrogen atom fewer than quinoxaline, altering electronic distribution. This compound is explored in drug discovery for its balanced solubility and bioavailability .

DNA Binding and Antibacterial Activity

- 6-Methoxy-2-Quinoxalinecarboxylic Acid: The methoxy group may enhance DNA minor groove binding by optimizing steric and electronic compatibility, as seen in triostin A analogs .

- Parent 2-Quinoxalinecarboxylic Acid: Requires conjugation to peptides (e.g., triostin A) for DNA intercalation; alone, inactive .

- Quinoxaline Esters (e.g., Ethyl 3-Phenyl-): Reduced DNA affinity due to steric hindrance from bulky substituents .

Enzyme Inhibition

- 6-Methoxy-2-Quinoxalinecarboxylic Acid: Potential ASK1 or P-glycoprotein inhibition, similar to 6-methoxy-2-arylquinolines .

- 2-Quinolinecarboxylic Acid Derivatives: Inactive in mGlu1 PAM assays due to steric bulk at position 2, highlighting the sensitivity of enzyme pockets to substituent size .

Data Tables

Table 1. Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-quinoxalinecarboxylic acid, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) . For analogs like 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, chlorination and esterification steps are employed, requiring reagents such as thionyl chloride (SOCl₂) and methanol under reflux . Key conditions include temperature control (60–100°C), anhydrous solvents, and catalysts like palladium for cross-coupling reactions in advanced derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 6-methoxy-2-quinoxalinecarboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6, carboxylic acid at C2) via coupling patterns and chemical shifts. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for methoxy) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 219.19 g/mol for C₁₁H₉NO₄) .

Advanced Research Questions

Q. How does the presence of the methoxy group at the 6-position influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents?

- Methodological Answer : The electron-donating methoxy group at C6 increases electron density on the quinoxaline ring, directing electrophilic attacks to specific positions (e.g., C5 or C7). For example, in 1-(2-methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid, the methoxyethyl group enhances solubility and stabilizes intermediates via hydrogen bonding, altering reaction rates compared to methyl or halogen substituents . Reactivity can be quantified using Hammett constants or computational DFT studies .

Q. What strategies can be employed to resolve contradictions in reported biological activities of 6-methoxy-2-quinoxalinecarboxylic acid derivatives across different studies?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to rule out impurities affecting bioactivity .

- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) to verify stereochemistry and regioselectivity .

- Assay Standardization : Compare results under identical conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) . For example, discrepancies in DNA-binding studies (e.g., lack of intercalation in 2-quinoxalinecarboxylic acid derivatives) may arise from assay sensitivity or compound aggregation .

Q. What are the methodological considerations for assessing the pharmacokinetic properties of 6-methoxy-2-quinoxalinecarboxylic acid in preclinical models?

- Methodological Answer :

- Solubility : Measure logP values (e.g., using shake-flask method) to predict membrane permeability. The carboxylic acid group enhances aqueous solubility but may limit blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .

- Protein Binding : Use equilibrium dialysis to assess binding to serum albumin, which impacts free drug concentration .

Q. How can computational chemistry be applied to predict the interaction mechanisms between 6-methoxy-2-quinoxalinecarboxylic acid and potential enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with targets like DNA gyrase (for antimicrobial activity) or kinase enzymes (anticancer applications). The methoxy and carboxylic acid groups often form hydrogen bonds with catalytic residues .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design analogs with improved IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.